An In-depth Technical Guide to Ethyl 3-methyl-1H-indole-5-carboxylate
An In-depth Technical Guide to Ethyl 3-methyl-1H-indole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-methyl-1H-indole-5-carboxylate is a versatile heterocyclic compound that holds a significant place in the landscape of medicinal chemistry and drug discovery. As a derivative of the indole scaffold, a privileged structure in numerous biologically active molecules, this compound serves as a crucial building block for the synthesis of a wide array of therapeutic agents.[1][2] The indole nucleus is a core component of many natural products and pharmaceuticals, exhibiting activities ranging from anti-inflammatory to anticancer.[1][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Ethyl 3-methyl-1H-indole-5-carboxylate, offering valuable insights for researchers engaged in the design and development of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of Ethyl 3-methyl-1H-indole-5-carboxylate are summarized below.
| Property | Value | Source |
| CAS Number | 73396-90-4 | [4] |
| Molecular Formula | C₁₂H₁₃NO₂ | [4] |
| Molecular Weight | 203.24 g/mol | [5] |
| Density | 1.177 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [5] |
| Solubility | Very slightly soluble (0.33 g/L at 25 °C) | [4] |
| Canonical SMILES | CCOC(=O)C1=CC2=C(C=C1)NC=C2C | [4] |
| InChI | InChI=1S/C12H13NO2/c1-3-15-12(14)9-4-5-11-10(6-9)8(2)7-13-11/h4-7,13H,3H2,1-2H3 | [4] |
Synthesis of Ethyl 3-methyl-1H-indole-5-carboxylate
Representative Synthetic Workflow: Fischer Indole Synthesis
Caption: A generalized workflow of the Fischer Indole Synthesis.
Experimental Protocol: Fischer Indole Synthesis (General Procedure)
This protocol describes a general method for the synthesis of substituted indoles and would require adaptation and optimization for the specific synthesis of Ethyl 3-methyl-1H-indole-5-carboxylate.
Materials:
-
Substituted phenylhydrazine hydrochloride (e.g., 4-ethoxycarbonylphenylhydrazine hydrochloride)
-
Ketone (e.g., propan-2-one)
-
Acid catalyst (e.g., polyphosphoric acid (PPA), glacial acetic acid, or a mixture of sulfuric acid and acetic acid)[7]
-
Solvent (e.g., ethanol, glacial acetic acid)
-
Saturated aqueous solution of sodium bicarbonate
-
Ethyl acetate
-
Crushed ice
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride (1.1 eq) and the ketone (1.0 eq) in a suitable solvent like ethanol or glacial acetic acid.[7]
-
Stir the mixture at room temperature for 30 minutes, then heat at a temperature appropriate to drive the condensation reaction (e.g., 80 °C) for 1-2 hours to facilitate the formation of the phenylhydrazone.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Cyclization:
-
After cooling the reaction mixture, carefully add the acid catalyst. If using PPA, it is added in portions.[7] For a mixture of sulfuric and acetic acid, the formed hydrazone is added to the pre-cooled acid mixture.[7]
-
Heat the reaction mixture with vigorous stirring. The temperature and reaction time will depend on the specific substrates and catalyst used (e.g., 100-120 °C for 2-4 hours).[7]
-
Continue to monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.[7]
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[7]
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[7]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Ethyl 3-methyl-1H-indole-5-carboxylate.[7]
-
Spectroscopic Characterization
While specific, experimentally obtained spectra for Ethyl 3-methyl-1H-indole-5-carboxylate are not available in the provided search results, the expected spectral characteristics can be inferred from data on closely related indole derivatives.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the methyl group at the 3-position (a singlet), the aromatic protons on the indole ring, and the N-H proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the ester group at C5 and the electron-donating nature of the methyl group at C3.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon at C3, and the eight carbons of the indole ring. The chemical shifts will be indicative of the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the indole ring (typically around 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1700-1725 cm⁻¹), and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.
Mass Spectrometry
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (203.24 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and other characteristic cleavages of the indole ring.
Chemical Reactivity
The reactivity of Ethyl 3-methyl-1H-indole-5-carboxylate is governed by the indole nucleus and the appended functional groups.
Reactivity of the Indole Nucleus
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The 3-position is generally the most reactive site for electrophilic attack. However, in this molecule, the 3-position is already substituted with a methyl group. Therefore, electrophilic substitution is expected to occur on the benzene ring, with the positions directed by both the indole nitrogen (activating and ortho-, para-directing) and the electron-withdrawing ester group at C5 (deactivating and meta-directing). The interplay of these directing effects will determine the regioselectivity of reactions such as halogenation, nitration, and Friedel-Crafts reactions.
Reactivity of the Functional Groups
-
Ester Group: The ethyl ester at the 5-position can undergo typical ester reactions.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[8] Basic hydrolysis, using a base like sodium hydroxide, is often preferred as it is an irreversible reaction.[8]
-
Reduction: The ester can be reduced to the corresponding primary alcohol (5-hydroxymethyl-3-methyl-1H-indole) using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
-
-
N-H of the Indole Ring: The N-H proton is weakly acidic and can be deprotonated with a strong base to form an indolyl anion. This anion can then be reacted with various electrophiles, such as alkyl halides, to achieve N-alkylation.[2][9]
-
Cross-Coupling Reactions: While not directly applicable to the parent molecule without prior functionalization, the indole ring can be halogenated to introduce a handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which are powerful tools for forming carbon-carbon bonds.
Applications in Drug Discovery and Development
Indole derivatives are a cornerstone of modern medicinal chemistry, with a vast number of approved drugs and clinical candidates featuring this heterocyclic motif.[1][3] The structural versatility of the indole scaffold allows for the fine-tuning of pharmacological properties. Ethyl 3-methyl-1H-indole-5-carboxylate serves as a valuable starting material for the synthesis of more complex indole derivatives with potential therapeutic applications. The ability to modify the ester group, the indole nitrogen, and the aromatic ring provides a platform for generating diverse libraries of compounds for biological screening.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling Ethyl 3-methyl-1H-indole-5-carboxylate. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Ethyl 3-methyl-1H-indole-5-carboxylate is a key heterocyclic building block with significant potential in the field of drug discovery. Its synthesis, while requiring careful optimization of established methods like the Fischer indole synthesis, provides access to a versatile scaffold. The reactivity of the indole nucleus and its functional groups allows for a wide range of chemical transformations, enabling the creation of diverse molecular architectures for the exploration of new therapeutic agents. This guide provides a foundational understanding of the chemical properties of this compound, which will be invaluable to researchers working at the forefront of medicinal chemistry.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. Ethyl 3-methyl-1H-indole-5-carboxylate [acrospharmatech.com]
- 4. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]
- 5. ethyl 3-methyl-1H-indole-5-carboxylate [chembk.com]
- 6. grokipedia.com [grokipedia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
